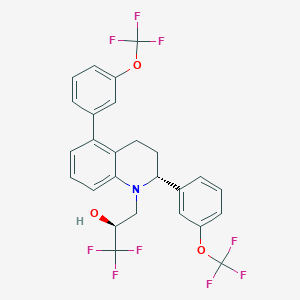
Tetrahydroquinoline A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroquinoline A can be synthesized through several methods:
Hydrogenation of Quinolines: This is the most common method, where quinolines are hydrogenated using heterogeneous catalysts.
Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: This method involves the use of N-aryl propargylamines to produce tetrahydroquinolines with good yields and excellent regioselectivity.
Asymmetric Hydrogenation: Using homogeneous catalysts, such as iridium-diamine, asymmetric hydrogenation can be performed to produce optically active tetrahydroquinolines.
Industrial Production Methods: In industrial settings, the hydrogenation of quinolines is often employed due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: It can be reduced further to form fully hydrogenated derivatives.
Substitution: Various substitution reactions can be performed on the tetrahydroquinoline ring to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used
Scientific Research Applications
Tetrahydroquinoline A has a wide range of applications in scientific research:
Biology: Tetrahydroquinoline derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tetrahydroquinoline A varies depending on its application:
Comparison with Similar Compounds
Quinoline: The parent compound of tetrahydroquinoline A, which is fully aromatic and lacks the hydrogenation present in tetrahydroquinoline.
Tetralin: A similar compound with a fully hydrogenated naphthalene ring.
Chromane: Another related compound with a similar structure but containing an oxygen atom in the ring.
Uniqueness: this compound is unique due to its semi-hydrogenated structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C26H20F9NO3 |
|---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
(2S)-3-[(2R)-2,5-bis[3-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinolin-1-yl]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C26H20F9NO3/c27-24(28,29)23(37)14-36-21(16-5-2-7-18(13-16)39-26(33,34)35)11-10-20-19(8-3-9-22(20)36)15-4-1-6-17(12-15)38-25(30,31)32/h1-9,12-13,21,23,37H,10-11,14H2/t21-,23+/m1/s1 |
InChI Key |
CMOJRCASVGGDKQ-GGAORHGYSA-N |
Isomeric SMILES |
C1CC2=C(C=CC=C2N([C@H]1C3=CC(=CC=C3)OC(F)(F)F)C[C@@H](C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1C3=CC(=CC=C3)OC(F)(F)F)CC(C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















